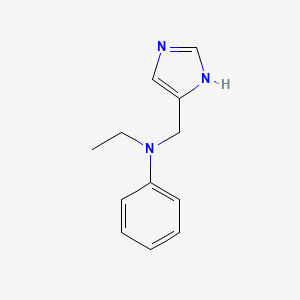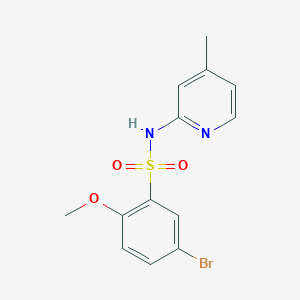![molecular formula C21H19N3O3 B7470016 N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide, also known as MPK-682, is a small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. This compound has been extensively studied in preclinical models, and its mechanism of action and biochemical and physiological effects have been elucidated.
Mécanisme D'action
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide exerts its effects by inhibiting the activity of MAPKs, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide specifically targets the extracellular signal-regulated kinase (ERK) pathway, which is frequently dysregulated in cancer and other diseases. By inhibiting the ERK pathway, N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide can induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer cells, N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide can induce apoptosis and inhibit cell proliferation by blocking the ERK pathway. In addition, N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway. These effects suggest that N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide may have potential therapeutic benefits in cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, making it a useful tool for studying the ERK and NF-κB pathways. However, there are also some limitations to using N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide in lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide. One area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of the ERK pathway, which could have even greater therapeutic potential. Finally, further research is needed to fully elucidate the mechanism of action of N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide and its effects on other cellular pathways.
Méthodes De Synthèse
The synthesis of N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide involves the reaction of 4-phenoxybenzoic acid with 2-amino-5-methylpyridine in the presence of thionyl chloride and dimethylformamide to yield 2-(5-methylpyridin-2-ylamino)-4-phenoxybenzoyl chloride. The resulting compound is then reacted with 2-oxoethylamine hydrochloride to obtain N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide.
Applications De Recherche Scientifique
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has been extensively studied in preclinical models for its potential therapeutic effects in various diseases. It has been shown to inhibit the growth of cancer cells by targeting the mitogen-activated protein kinase (MAPK) signaling pathway. N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has also been studied for its potential use in treating inflammatory and autoimmune diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15-7-12-19(22-13-15)24-20(25)14-23-21(26)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBKRPLGWCHCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)
![(2Z)-2-[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B7469937.png)
![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)

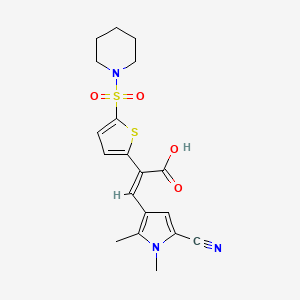

![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7469976.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
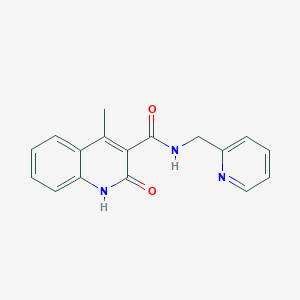
![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)
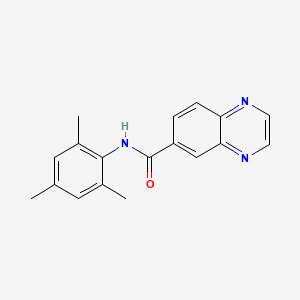
![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)
